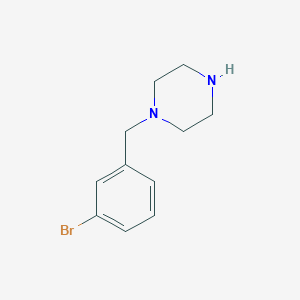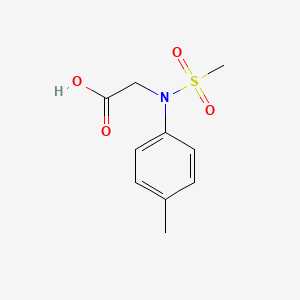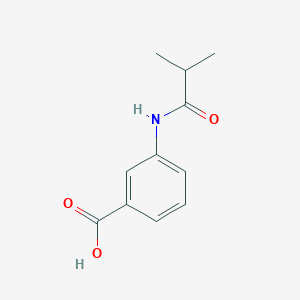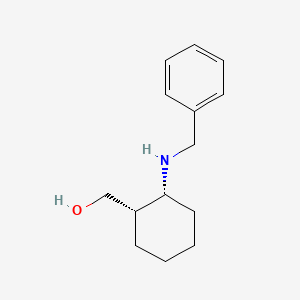
1-(3-溴苄基)哌嗪
描述
1-(3-Bromobenzyl)piperazine is an organic compound with the molecular formula C11H15BrN2 It is a derivative of piperazine, where a bromobenzyl group is attached to the nitrogen atom of the piperazine ring
科学研究应用
1-(3-Bromobenzyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound is utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a ligand in the study of receptor-ligand interactions, aiding in the understanding of biological pathways and mechanisms.
作用机制
Target of Action
The primary target of 1-(3-Bromobenzyl)piperazine is the GABA (γ-aminobutyric acid) receptor . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
1-(3-Bromobenzyl)piperazine acts as a GABA receptor agonist . Agonists are substances that bind to specific receptors and trigger a response in the cell. In the case of 1-(3-Bromobenzyl)piperazine, it binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
The compound’s interaction with its targets leads to changes in the neuromuscular junction . By blocking acetylcholine at the myoneural junction, it causes neuromuscular effects . This action disrupts the normal functioning of the parasites, leading to their paralysis .
Pharmacokinetics
It is known that the conformational flexibility of the piperazine ring and polar nitrogen atoms in the piperazine ring enhances a favorable interaction with macromolecules, which could have a significant impact on pharmacokinetics and pharmacodynamics .
Result of Action
The primary result of the action of 1-(3-Bromobenzyl)piperazine is the paralysis of parasites . This paralysis allows the host body to easily remove or expel the invasive organism .
生化分析
Biochemical Properties
1-(3-Bromobenzyl)piperazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between 1-(3-Bromobenzyl)piperazine and these enzymes can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, 1-(3-Bromobenzyl)piperazine has been shown to bind to certain receptor proteins, influencing signal transduction pathways .
Cellular Effects
The effects of 1-(3-Bromobenzyl)piperazine on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound can modulate the activity of GPCRs, leading to changes in intracellular signaling cascades . Furthermore, 1-(3-Bromobenzyl)piperazine has been observed to affect gene expression by altering the transcriptional activity of certain genes . These changes can impact cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 1-(3-Bromobenzyl)piperazine exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as monoamine oxidase (MAO). By inhibiting MAO, 1-(3-Bromobenzyl)piperazine can increase the levels of neurotransmitters like serotonin and dopamine, leading to altered neuronal activity . Additionally, this compound can bind to receptor sites on proteins, inducing conformational changes that affect protein function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Bromobenzyl)piperazine have been studied over different time periods. It has been observed that the stability of this compound can vary depending on environmental conditions such as temperature and pH . Over time, 1-(3-Bromobenzyl)piperazine may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to 1-(3-Bromobenzyl)piperazine can result in sustained alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(3-Bromobenzyl)piperazine in animal models have been found to be dose-dependent. At lower doses, this compound can modulate neurotransmitter levels and influence behavior without causing significant toxicity . At higher doses, 1-(3-Bromobenzyl)piperazine can induce adverse effects such as neurotoxicity and renal toxicity . These findings highlight the importance of dosage considerations in the use of 1-(3-Bromobenzyl)piperazine for therapeutic or research purposes.
Metabolic Pathways
1-(3-Bromobenzyl)piperazine is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent breakdown of 1-(3-Bromobenzyl)piperazine, leading to the formation of metabolites that can be further processed by the body. The compound’s influence on metabolic flux and metabolite levels can have downstream effects on overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 1-(3-Bromobenzyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach various intracellular compartments. Once inside the cell, 1-(3-Bromobenzyl)piperazine can accumulate in specific tissues, influencing its localization and activity .
Subcellular Localization
1-(3-Bromobenzyl)piperazine exhibits distinct subcellular localization patterns, which can affect its function and activity. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The presence of targeting signals or post-translational modifications can direct 1-(3-Bromobenzyl)piperazine to specific cellular compartments, influencing its biochemical effects .
准备方法
1-(3-Bromobenzyl)piperazine can be synthesized through several methods. One common synthetic route involves the reaction of piperazine with 3-bromobenzyl bromide. This reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, to achieve high yields.
化学反应分析
1-(3-Bromobenzyl)piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bromobenzyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding benzyl derivative.
Suzuki-Miyaura Coupling: The bromine atom can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl compounds.
相似化合物的比较
1-(3-Bromobenzyl)piperazine can be compared with other piperazine derivatives, such as:
1-(4-Chlorobenzyl)piperazine: Similar in structure but with a chlorine atom instead of bromine, it exhibits different reactivity and biological activity.
1-(3-Methylbenzyl)piperazine:
1-(3-Fluorobenzyl)piperazine: The fluorine atom imparts unique electronic properties, making it suitable for different applications compared to the bromine derivative.
属性
IUPAC Name |
1-[(3-bromophenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c12-11-3-1-2-10(8-11)9-14-6-4-13-5-7-14/h1-3,8,13H,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKZQYYLUARXKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358086 | |
| Record name | 1-(3-bromobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423154-81-8 | |
| Record name | 1-(3-bromobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 423154-81-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Cyclopropyl-2-[(4,6-dimethylpyrimidin-2-YL)thio]ethanone](/img/structure/B1270532.png)













